molecular formula C18H22N2O5S B2709226 N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide CAS No. 321706-23-4

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide

Cat. No.: B2709226
CAS No.: 321706-23-4
M. Wt: 378.44
InChI Key: NXNQANRIKQDEOP-UHFFFAOYSA-N
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Description

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide is a complex organic compound with a unique structure that includes a sulfonamide group, an ethanamide group, and a 3,4-dimethoxyphenyl moiety

Scientific Research Applications

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps. One common method starts with the preparation of 2-(3,4-dimethoxyphenyl)ethylamine, which is then reacted with sulfonyl chloride derivatives under basic conditions to form the sulfonamide intermediate. This intermediate is further reacted with ethanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethanamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the sulfonamide group would yield an amine derivative.

Mechanism of Action

The mechanism of action of N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological targets, while the ethanamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)acetamide
  • N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)propionamide

Uniqueness

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13(21)20-15-5-7-16(8-6-15)26(22,23)19-11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12,19H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQANRIKQDEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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